Hydroxy-PEG14-t-butyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

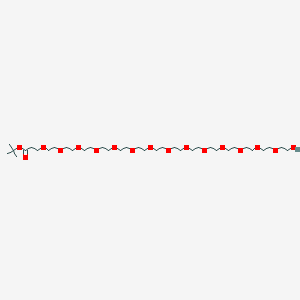

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVAHDQLLZTIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG14-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG14-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are of significant interest in bioconjugation, drug delivery, and surface modification due to their ability to connect different molecular entities while imparting favorable physicochemical properties. This document details the synthetic route, purification strategies, and analytical characterization of the target compound.

Overview and Significance

This compound is a valuable building block in the development of complex biomolecules and drug delivery systems. The terminal hydroxyl group offers a reactive site for further functionalization, while the t-butyl ester serves as a protecting group for a carboxylic acid. This protecting group is stable under various conditions but can be readily removed under acidic conditions, allowing for controlled, sequential conjugation strategies. The polyethylene glycol chain, consisting of 14 ethylene (B1197577) glycol units, enhances the water solubility and biocompatibility of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential elongation of the PEG chain followed by the introduction of the t-butyl ester functionality. A common and effective method for building the PEG chain is the Williamson ether synthesis.

Synthetic Strategy

The overall synthetic strategy involves a stepwise approach, starting from a smaller PEG unit and iteratively adding ethylene glycol units until the desired chain length of 14 is achieved. The terminal hydroxyl group of the growing chain is reacted with a protected ethylene glycol monomer. Finally, the terminal hydroxyl group of the PEG14 chain is reacted to introduce the t-butyl ester group.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Stepwise Chain Elongation (Illustrative Example)

This protocol describes a general method for elongating a PEG chain using Williamson ether synthesis. This process would be repeated iteratively to achieve the desired PEG14 length.

Materials:

-

Oligo(ethylene glycol) (e.g., tetraethylene glycol)

-

Sodium hydride (NaH)

-

2-(2-(2-Chloroethoxy)ethoxy)ethanol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium chloride (brine)

-

Magnesium sulfate (B86663) (MgSO4)

-

Hexanes

Procedure:

-

Deprotonation: Dissolve the starting oligo(ethylene glycol) in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise and stir the mixture at room temperature for 1-2 hours.

-

Coupling: Add a solution of the chloro-terminated PEG building block in anhydrous DMF to the reaction mixture. Heat the reaction to 50-70 °C and stir for 12-24 hours.[1][2]

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the solution with dilute HCl. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the elongated PEG alcohol.

Experimental Protocol: Esterification

This protocol outlines the esterification of the terminal hydroxyl group of the PEG14 chain with a t-butyl ester precursor.

Materials:

-

Hydroxy-PEG14

-

Potassium t-butoxide

-

t-Butyl bromoacetate (B1195939)

-

Anhydrous Toluene (B28343)

-

Anhydrous t-butanol

Procedure:

-

Azeotropic Distillation: Dissolve Hydroxy-PEG14 in toluene and perform azeotropic distillation to remove any residual water.[3]

-

Alkoxide Formation: Cool the solution to room temperature under an inert atmosphere and add a solution of potassium t-butoxide in t-butanol. Stir the mixture for 1 hour at room temperature.[3]

-

Esterification: Add t-butyl bromoacetate to the reaction mixture and stir at room temperature for 18-24 hours.[3]

-

Work-up: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any oligomers of different chain lengths. A combination of chromatographic techniques is typically employed.

Purification Strategy

A multi-step purification approach is recommended to achieve high purity.

Caption: A typical purification workflow for this compound.

Experimental Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The polarity is gradually increased to elute the product while retaining more polar impurities.

Procedure:

-

Load the crude product onto a silica gel column pre-equilibrated with the initial mobile phase (e.g., 100% dichloromethane).

-

Elute the column with the mobile phase gradient.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, RP-HPLC is a powerful technique.[4]

Column: A C18 or C8 column is typically used for the separation of PEGylated molecules.[4]

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the product. The exact gradient will need to be optimized.

Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD) can be used, as PEGs lack a strong chromophore.[4]

Procedure:

-

Dissolve the partially purified product in a small volume of the initial mobile phase.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run the gradient elution and collect the peak corresponding to the product.

-

Lyophilize the collected fractions to obtain the pure this compound.

Data Presentation

Expected Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H70O17 | [5] |

| Molecular Weight | 762.92 g/mol | [5] |

| Appearance | Colorless to pale yellow oil or solid | General Observation |

| Solubility | Soluble in water, methanol, dichloromethane | General PEG properties |

Hypothetical Synthesis and Purification Data

| Step | Reaction/Purification | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) |

| 1 | Chain Elongation (Final Step) | 10.0 (Hydroxy-PEG13) | 8.5 | ~75% | >90% |

| 2 | Esterification | 8.0 (Hydroxy-PEG14) | 7.8 | ~90% | >95% |

| 3 | Column Chromatography | 7.5 (Crude Product) | 6.5 | ~87% | ~98% |

| 4 | RP-HPLC | 6.0 (Partially Pure) | 5.5 | ~92% | >99% |

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields and purities will vary depending on the specific reaction conditions and purification efficiency.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the t-butyl group at approximately 1.4 ppm. The repeating ethylene glycol units will show a complex multiplet in the region of 3.5-3.8 ppm. Signals corresponding to the protons adjacent to the hydroxyl and ester functionalities will also be present.[6]

-

¹³C NMR: The carbon NMR spectrum will show a peak for the quaternary carbon of the t-butyl group around 80 ppm and the methyl carbons around 28 ppm. The repeating methylene (B1212753) carbons of the PEG chain will appear around 70 ppm. The carbonyl carbon of the ester will be observed further downfield.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing PEG compounds. The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of this compound plus the mass of the ionizing agent (e.g., H⁺, Na⁺, K⁺).

High-Performance Liquid Chromatography (HPLC)

As described in the purification section, HPLC is also a primary tool for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity product.

Logical Relationships in Synthesis and Purification

Caption: Logical flow for synthesis and quality control.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]

- 3. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on Hydroxy-PEG14-t-butyl ester

This technical guide provides essential information regarding the molecular properties of Hydroxy-PEG14-t-butyl ester, a compound of interest for researchers and professionals involved in drug development and proteomics research.

Physicochemical Data

The fundamental molecular attributes of this compound are detailed in the table below.

| Property | Value |

| Molecular Weight | 762.92 g/mol [1][2][3] |

| Molecular Formula | C35H70O17[1][2][3] |

Experimental Protocols

The determination of the molecular weight and formula of compounds like this compound typically involves standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination (General Protocol):

-

Sample Preparation: A small amount of the analyte is dissolved in a suitable volatile solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to facilitate ionization.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like PEGs, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Mass Analysis: As the solvent evaporates from the droplets, ions of the analyte are released. These ions are then guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is plotted, and the peak corresponding to the molecular ion (or a common adduct) is used to confirm the molecular weight.

Elemental Analysis for Molecular Formula Determination (General Protocol):

-

Sample Combustion: A precisely weighed sample of the pure compound is heated to a high temperature in the presence of oxygen. This combustion process converts the elements into simple gaseous products (e.g., carbon to CO2, hydrogen to H2O).

-

Gas Separation and Detection: The combustion gases are passed through a system that separates them, often using gas chromatography. Detectors then measure the quantity of each gas produced.

-

Calculation of Elemental Composition: The mass of each element in the original sample is calculated from the amounts of the gaseous products.

-

Formula Derivation: The percentage composition of each element is used to determine the empirical formula. This, combined with the molecular weight obtained from mass spectrometry, allows for the determination of the precise molecular formula.

Visualizations

The following diagram illustrates the conceptual relationship between the overall molecule and its primary constituent parts.

A diagram showing the constituent parts of the molecule.

References

A Technical Guide to Hydroxy-PEG14-t-butyl Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG14-t-butyl ester (CAS RN: 1186025-29-5), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its physicochemical properties, highlights its critical role in modern drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—and offers detailed, adaptable experimental protocols for its use. The guide aims to equip researchers with the necessary information for the effective application of this versatile linker in their work.

Introduction

This compound is a discrete PEG (dPEG®) linker that offers a balance of hydrophilicity and reactive functionality, making it a valuable tool in bioconjugation and pharmaceutical sciences.[1][2] Its structure comprises a 14-unit polyethylene glycol chain, which enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][3] One terminus of the linker features a hydroxyl (-OH) group, available for further chemical modification, while the other end is a carboxylic acid protected by a t-butyl ester.[4] This protecting group can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling sequential and controlled conjugation strategies.[4]

It is important to note that while the CAS number 1186025-29-5 is predominantly associated with this compound, it has also been linked in some commercial and technical literature to similar PEG derivatives with different numbers of ethylene (B1197577) glycol units (e.g., PEG12 or PEG24).[4][5] Researchers should, therefore, verify the specific chain length with the supplier.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are based on the 14-unit PEG chain structure.

| Property | Value | Reference(s) |

| CAS Number | 1186025-29-5 | [6][7][8] |

| Molecular Formula | C35H70O17 | [7] |

| Molecular Weight | 762.92 g/mol | [6][7] |

| Appearance | White to off-white solid or liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, ethanol, DMF, DMSO, dichloromethane (B109758), acetonitrile | [4][9] |

| Storage | -20°C, under inert atmosphere, protected from moisture | [4] |

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a versatile linker in several advanced therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADC development, the PEG spacer enhances the solubility and stability of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3] The defined length of the PEG14 chain allows for precise control over the distance between the antibody and the cytotoxic drug, which can be critical for efficacy.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[10] PEG linkers, such as this compound, are widely used to improve the solubility and cell permeability of PROTACs. The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Activation of the Terminal Hydroxyl Group

To conjugate the hydroxyl end of the linker, it must first be activated. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester from a carboxylated intermediate. Since this compound already has a protected carboxyl group, this protocol would be for activating the hydroxyl group after converting it to a carboxylic acid, or for activating the deprotected carboxylic acid end. For activating the hydroxyl end, one could first react it with an appropriate reagent to introduce a reactive group. A more direct approach for this molecule is to utilize the deprotected carboxylic acid.

However, should the hydroxyl group need to be activated, a common strategy is tosylation or conversion to a mesylate, making it a good leaving group for subsequent nucleophilic substitution. A more direct activation for coupling to amines involves converting it to a p-nitrophenyl carbonate.

Protocol 4.1.1: Activation of Hydroxyl Group via p-Nitrophenyl Chloroformate

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Add a non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) (1.2 equivalents).[11]

-

Activation: Slowly add p-nitrophenyl chloroformate (1.2 equivalents) dissolved in anhydrous DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting activated PEG linker by column chromatography on silica (B1680970) gel.

Deprotection of the t-Butyl Ester

The t-butyl ester is a robust protecting group that can be removed under acidic conditions to reveal the carboxylic acid.[4]

Protocol 4.2.1: Acidic Deprotection

-

Dissolution: Dissolve the this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.

-

Removal of Acid: Remove the DCM and TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

-

Isolation: The resulting carboxylic acid can often be used in the next step without further purification. If necessary, the product can be precipitated from cold diethyl ether.

Amide Bond Formation with the Deprotected Carboxylic Acid

The deprotected carboxylic acid can be coupled to a primary amine-containing molecule (e.g., a protein, or a linker attached to a PROTAC warhead) using standard peptide coupling reagents.[12]

Protocol 4.3.1: EDC/NHS Coupling

-

Dissolution and Activation: Dissolve the deprotected Hydroxy-PEG14-acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[12][13] Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.[12] For optimal activation, this step is often performed at a pH of 4.5-5.5.[13]

-

Coupling: Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture. If the activation was done at a low pH, adjust the pH to 7.2-7.5 for the coupling step.[12]

-

Reaction: Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.[12] Monitor the reaction by LC-MS.

-

Quenching: Quench any unreacted NHS-ester by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 10-50 mM.[12]

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.[12]

Mandatory Visualizations

Logical Workflow for Heterobifunctional Linker Application

Caption: General workflow for the sequential conjugation of two different molecules using this compound.

Experimental Workflow for PROTAC Synthesis

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a well-defined, heterobifunctional linker that provides significant advantages in the development of complex therapeutic agents like ADCs and PROTACs. Its PEG backbone enhances solubility and biocompatibility, while the orthogonal protecting groups on its termini allow for controlled, sequential conjugation reactions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this versatile molecule into their drug development pipelines, with the caveat that careful verification of the PEG chain length is advisable due to inconsistencies in the reporting of its associated CAS number.

References

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Lipoamido-dPEG®8-TFP Ester | 1186025-29-5 | DPG-6106 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. This compound|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

Navigating the Stability of Hydroxy-PEG14-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug delivery systems, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a hydroxyl group for further derivatization, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers significant versatility in the synthesis of complex biomolecules. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and generalized protocols for its handling and stability assessment.

Core Chemical Properties and Stability Profile

The stability of this compound is primarily dictated by its two key functionalities: the polyethylene glycol (PEG) backbone and the tert-butyl ester protecting group.

-

Polyethylene Glycol (PEG) Backbone : The PEG portion of the molecule imparts hydrophilicity and is generally considered to have excellent chemical stability under normal storage conditions. It is not prone to significant degradation in the absence of strong oxidizing agents or extreme temperatures.

-

Tert-butyl Ester Group : The t-butyl ester serves as a robust protecting group for the carboxylic acid. It exhibits high stability under basic and neutral conditions. However, it is designed to be labile under acidic conditions, which allows for the selective deprotection of the carboxylic acid for subsequent conjugation steps. This susceptibility to acid-catalyzed hydrolysis is the primary degradation pathway of concern for this molecule. Hydrolytic stability studies on similar compounds indicate that the ester bond can undergo slow hydrolysis under strongly acidic or basic conditions.

Recommended Storage and Handling

Proper storage and handling are critical to prevent premature degradation and maintain the quality of this compound.

| Parameter | Recommendation |

| Temperature | Long-term (months to years): Store in a freezer at or below -20°C. One source suggests stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1] |

| Short-term (days to weeks): Refrigeration at 2-8°C is acceptable. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants. |

| Light | Keep in a dark place, protected from light, to prevent any potential photolytic degradation. |

| Handling | Use personal protective equipment, including gloves and safety glasses. Wash hands thoroughly after handling.[2] |

| Form | For optimal stability, it is recommended to store the compound in its solid form. If solutions are prepared, they should be used promptly or stored at low temperatures. |

Potential Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid and tert-butanol. This reaction is intentionally employed during synthesis for deprotection but can occur slowly under improper storage or experimental conditions.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

While specific stability data for this compound is not extensively published, the following generalized protocols can be adapted for its stability assessment through forced degradation studies. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study Workflow

This workflow outlines the steps to assess the stability of this compound under various stress conditions.

Caption: General workflow for a forced degradation study.

Methodology for Forced Degradation Studies

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

-

Stress Conditions :

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Stress : Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress : Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Sample Quenching/Neutralization : For acidic and basic hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction.

-

Analytical Method : Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow for the separation and identification of the parent compound and any degradation products.

-

Data Analysis : Quantify the amount of remaining parent compound and the formation of any degradants over time to determine the degradation rate under each condition.

Conclusion

This compound is a valuable tool in modern drug discovery and bioconjugation. Its stability is largely dependent on the integrity of the acid-labile t-butyl ester group. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can ensure the long-term viability of this reagent. For critical applications, it is advisable to perform in-house stability assessments using forced degradation studies to establish a comprehensive understanding of its degradation profile under specific experimental conditions. This proactive approach will contribute to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Hydroxy-PEG14-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of Hydroxy-PEG14-t-butyl ester. This heterobifunctional polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and materials science, offering a terminal hydroxyl group for further functionalization and a t-butyl protected carboxylic acid. The information presented herein is curated to assist researchers in the effective utilization and analysis of this compound.

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 - 3.55 | m | ~52H | -O-CH₂-CH₂-O- (PEG backbone) |

| ~3.64 | t | 2H | HO-CH₂- |

| ~3.58 | t | 2H | -CH₂-CH₂-O-C(O)- |

| ~2.45 | t | 2H | -O-CH₂-CH₂-C(O)- |

| 1.44 | s | 9H | -C(CH₃)₃ |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~80.5 | -C(CH₃)₃ |

| ~72.5 | HO-CH₂- |

| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |

| ~68.0 | -CH₂-O-C(O)- |

| ~61.5 | HO-CH₂-CH₂- |

| ~35.5 | -CH₂-C(O)- |

| ~28.0 | -C(CH₃)₃ |

Table 3: Representative Mass Spectrometry Data for this compound

| m/z | Ion Type |

| [M+Na]⁺ | Molecular ion peak with sodium adduct |

| [M+K]⁺ | Molecular ion peak with potassium adduct |

| Series of peaks separated by 44.03 Da | Characteristic fragmentation of the PEG chain (-CH₂-CH₂-O-) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of Hydroxy-PEG-t-butyl ester derivatives. These are generalized procedures that can be adapted for the specific synthesis of the 14-unit PEG chain.

1. Synthesis of Hydroxy-PEG-t-butyl Ester

This procedure describes a common method for the synthesis of heterobifunctional PEGs.

-

Materials: Polyethylene glycol (HO-PEG-OH, appropriate molecular weight), tert-butyl acrylate (B77674), sodium hydride (NaH), dry tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting polyethylene glycol in dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a molar equivalent of sodium hydride to the solution to deprotonate one of the terminal hydroxyl groups. Stir the reaction mixture at 0 °C for 1 hour.

-

Add a molar equivalent of tert-butyl acrylate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

2. Purification of PEGylated Compounds

Purification of PEG derivatives can be challenging due to their physical properties. Column chromatography is a common method.

-

Method: Flash column chromatography on silica (B1680970) gel.

-

Eluent System: A gradient of methanol (B129727) in dichloromethane or chloroform (B151607) is typically effective. For compounds with free amino groups, the addition of a small amount of aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve separation. For compounds with free carboxylic acids, adding a small amount of formic acid (e.g., 1-2%) can be beneficial.

-

Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation. Staining with potassium permanganate (B83412) or iodine can help visualize the PEG-containing compounds.

3. NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The characteristic peaks of the PEG backbone, the terminal hydroxyl group, and the t-butyl ester group should be identified and integrated to confirm the structure and purity.

4. Mass Spectrometric Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the identity of PEG derivatives.

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing PEG compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: The mass spectrum of a PEG compound will typically show a distribution of peaks corresponding to the different chain lengths, often with sodium or potassium adducts. The repeating unit of ethylene (B1197577) glycol (44.03 Da) will be a characteristic feature of the spectrum.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Deprotection of the t-Butyl Ester

The t-butyl ester is a protecting group that can be removed under acidic conditions to reveal the carboxylic acid.

Caption: Reaction pathway for the deprotection of the t-butyl ester group.

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one that binds the target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[1][2] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[2][3] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a foundational tool in PROTAC design, offering a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5]

PEG linkers are chains composed of repeating ethylene (B1197577) glycol units.[2] Their prevalence in PROTAC design stems from their inherent hydrophilicity, flexibility, and biocompatibility.[4][6] These characteristics directly address a major challenge in PROTAC development: the large, complex, and often lipophilic nature of the final molecule, which frequently leads to poor aqueous solubility and limited cell permeability, falling outside of traditional "drug-like" chemical space.[1][5] By providing a hydrophilic and flexible bridge, PEG linkers can significantly improve a PROTAC's physicochemical properties and optimize the geometry required for efficient ternary complex formation—the crucial first step in the degradation cascade.[7][8]

This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental processes.

Core Principles of PEG Linkers in PROTACs

The strategic incorporation of PEG linkers allows for the fine-tuning of multiple biopharmaceutical properties:

-

Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[4][6] This is critical for preventing aggregation and ensuring bioavailability. According to statistical analysis of published PROTACs, approximately 54% utilize PEG as a linker component, underscoring its importance in addressing solubility challenges.[6]

-

Modulated Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[1] This "molecular chameleonicity" can shield the PROTAC's polar surface area, presenting a less polar face to the lipid bilayer and facilitating cell entry.[1] However, an optimal balance must be struck, as excessively long PEG chains can lead to decreased cellular uptake.[1]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[7] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously.[3] Conversely, a linker that is too long can lead to unproductive binding modes and an entropic penalty.[7] The optimal linker length, often determined empirically, properly orients the POI and E3 ligase to facilitate efficient ubiquitin transfer.[3][7]

Data Presentation: Quantitative Impact of PEG Linkers

The optimization of a PROTAC's linker is a crucial step in its development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[3] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table presents a comparative analysis of hypothetical BRD4-targeting PROTACs, composed of the JQ1 warhead and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| BRD4-PEG3 | JQ1-PEG3-VHL | 50 | 85 | 1.5 |

| BRD4-PEG4 | JQ1-PEG4-VHL | 25 | >95 | 1.2 |

| BRD4-PEG5 | JQ1-PEG5-VHL | 15 | >95 | 1.0 |

| BRD4-PEG6 | JQ1-PEG6-VHL | 30 | 90 | 0.8 |

Note: Data is illustrative and synthesized from trends reported in the literature.[9] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key indicators of a PROTAC's potency and efficacy, respectively. Papp (apparent permeability coefficient) is a measure of cell permeability.

Table 2: Impact of Linker Length on TBK1 Degradation

This table summarizes published data on a series of PROTACs targeting Tank-binding kinase 1 (TBK1), demonstrating the requirement for a minimum linker length to achieve degradation.

| PROTAC Linker | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Alkyl/Ether Mix | < 12 | No Degradation | - |

| Alkyl/Ether Mix | 21 | 3 | 96 |

| Alkyl/Ether Mix | 29 | 292 | 76 |

Data compiled from published research on TBK1 degraders.[10] This study highlights that while a range of longer linkers can be effective, there is often an optimal length for maximum potency.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological pathways and experimental procedures integral to PROTAC research.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of an Amide-Linked PROTAC via Sequential Coupling

This protocol describes a common synthetic route for coupling a carboxylic acid-functionalized component (e.g., POI ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component (e.g., E3 ligase ligand).

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

-

Reagents and Materials:

-

Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis under a nitrogen atmosphere

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[4]

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]

-

Add Amine-PEGn-Boc to the reaction mixture.[4]

-

Stir the reaction at room temperature overnight.[4]

-

Monitor the reaction progress by LC-MS.[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Component A-PEGn-Boc).[4]

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Component A-PEGn-Boc from Step 1

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

-

Procedure:

-

Dissolve Component A-PEGn-Boc in DCM.[4]

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.[4]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]

-

Monitor deprotection by LC-MS.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.[4]

-

Step 3: Final Amide Coupling

-

Procedure:

-

Follow the procedure outlined in Step 1, using the deprotected amine (Component A-PEGn-NH₂) and the second carboxylic acid-functionalized component (Component B-COOH, e.g., E3 ligase ligand) as the coupling partners.[4]

-

After workup, purify the final PROTAC by preparative HPLC to obtain the desired product.[4]

-

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[1][11]

-

Materials and Reagents:

-

Cell Line expressing the POI (e.g., HeLa, MDA-MB-231)[1]

-

PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1] Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[1][11]

-

Cell Lysis: After treatment, aspirate the medium and wash cells once with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][11]

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[1] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[11]

-

Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.[1]

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify band intensities using densitometry software, normalizing the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ values.[11]

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane, providing a measure of a compound's likely permeability.

-

Materials and Reagents:

-

PAMPA "sandwich" plates (a 96-well filter donor plate and a 96-well acceptor plate)

-

Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)[11]

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

PROTAC stock solution in DMSO

-

UV-transparent 96-well plate for analysis

-

Plate reader capable of UV-Vis absorbance measurements

-

-

Procedure:

-

Prepare Solutions: Prepare the PROTAC test solutions by diluting the DMSO stock into the aqueous buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <5%).[11]

-

Coat Membrane: Gently dispense 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate, taking care not to puncture it.[11]

-

Assemble Plate: Add 300 µL of aqueous buffer to each well of the acceptor plate.[11] Add 150 µL of the PROTAC test solution to each well of the donor plate.[11]

-

Carefully place the donor plate onto the acceptor plate to form the "sandwich".[11]

-

Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 10-20 hours).[11]

-

Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells, as well as in a reference standard (representing the initial concentration), using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[11]

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.

-

Conclusion and Future Outlook

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in computational modeling, combined with robust biophysical and cellular assays, will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will empower the design of next-generation PROTACs with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their journey to the clinic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of t-Butyl Esters in Advanced PEGylation Reagents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and protection from enzymatic degradation.[1][2] The design of PEGylation reagents often requires a sophisticated chemical strategy, particularly the use of protecting groups to ensure selective and efficient conjugation. Among these, the tert-butyl (t-butyl) ester stands out as a critical component for protecting carboxylic acid functionalities. This guide provides a comprehensive overview of the role, chemistry, and application of t-butyl esters in modern PEGylation reagents.

The Core Function: A Chemically Stable and Selectively Removable Mask

The primary role of the t-butyl ester in PEGylation reagents is to act as a temporary protecting group for a carboxylic acid moiety.[3][4] Many PEG linkers are designed to be heterobifunctional, meaning they have two different reactive ends to connect two different molecules, such as a drug and a targeting ligand.[1][5] If one of these reactive ends is a carboxylic acid, it must be "masked" or protected to prevent it from reacting prematurely during the conjugation of the other end of the PEG linker (e.g., an amine-reactive NHS ester).[1][3]

The t-butyl ester is ideal for this purpose due to its unique chemical properties:

-

Stability: It is highly stable under a wide range of conditions, including basic and neutral environments, and is resistant to many nucleophiles and reducing agents.[3][4] This stability ensures that the protected carboxylic acid remains intact during purification and the initial conjugation steps.

-

Selective Cleavage: The t-butyl ester can be selectively removed (deprotected) under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[4][6][7] This regenerated carboxyl group is then available for a second conjugation reaction.

This protection-deprotection strategy allows for a controlled, sequential approach to synthesizing complex bioconjugates.[1]

Chemical Synthesis and Deprotection Workflow

The synthesis of a typical heterobifunctional PEG reagent involving a t-butyl ester protected carboxyl group and a free amine group follows a logical workflow. This process enables the sequential conjugation of different molecules.

Caption: Workflow for synthesis and application of a t-butyl ester PEG reagent.

The Deprotection Mechanism: Acid-Catalyzed Cleavage

The cleavage of the t-butyl ester is a classic example of an acid-catalyzed hydrolysis reaction that proceeds via a stable tertiary carbocation intermediate.

Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.

The tert-butyl cation generated is highly reactive and can potentially lead to side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan).[7] To prevent this, "scavenger" molecules like triisopropylsilane (B1312306) (TIS) are often included in the cleavage cocktail to trap the cation.[7]

Experimental Protocols

Protocol 1: Synthesis of an Amino-PEG-t-Butyl Ester Reagent

This protocol is a generalized representation. Specific conditions may vary based on the PEG chain length and desired purity.

-

Monotosylation of PEG-diol: Dissolve PEG-diol (1 eq.) in dichloromethane (B109758) (DCM). Cool to 0°C and add p-toluenesulfonyl chloride (1 eq.) and triethylamine (B128534) (1.1 eq.). Stir overnight at room temperature.

-

Azide (B81097) Substitution: Dissolve the purified PEG-tosylate in DMF and add sodium azide (NaN3, 3 eq.). Heat the reaction to 80-100°C for 12-24 hours.

-

Reduction to Amine: Dissolve the PEG-azide in methanol (B129727) and add a catalyst such as Pd/C. Hydrogenate under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

t-Butylation: Dissolve the resulting Amino-PEG-Hydroxyl in anhydrous THF. Add sodium hydride (NaH, 1.2 eq.) at 0°C and stir for 30 minutes. Add t-butyl bromoacetate (B1195939) (1.2 eq.) and allow the reaction to warm to room temperature and stir for 24 hours.

-

Purification: Quench the reaction with water and extract the product with DCM. Purify the final Amino-PEG-t-butyl ester product using column chromatography on silica (B1680970) gel.[3] Characterize using ¹H NMR and mass spectrometry.[3]

Protocol 2: Standard Deprotection of a t-Butyl Ester from a PEG Conjugate

This protocol is a standard procedure for cleaving the t-butyl group to reveal the carboxylic acid.[7]

-

Preparation: Dissolve the t-butyl ester-PEG conjugate in a suitable solvent like dichloromethane (DCM).

-

Cleavage Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 1:1 DCM/TFA mixture).[6][8] For acid-sensitive substrates, a "scavenger cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) should be used instead.[7]

-

Reaction Monitoring: Stir the mixture at room temperature for 2-5 hours.[6][7] The reaction progress can be monitored by HPLC or by ¹H NMR, observing the disappearance of the characteristic t-butyl singlet peak around 1.4-1.5 ppm.[7]

-

Work-up: Remove the TFA and DCM under reduced pressure (rotoevaporation).

-

Product Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the deprotected PEG product by adding it to a large volume of cold diethyl ether.[7]

-

Purification: Collect the precipitate by centrifugation or filtration. Further purification can be achieved by dialysis, size-exclusion chromatography (SEC), or repeated precipitations to remove any remaining impurities or scavenger byproducts.[7]

Quantitative Data and Applications

The efficiency of PEGylation and the stability of the t-butyl ester linkage are critical for successful drug development. The data below, compiled from various sources, illustrates typical outcomes.

| Parameter | Condition / Reagent | Value / Result | Reference |

| Synthesis Yield | Ugi reaction with bis-COOH-PEG (Mn=2000 Da) and t-butyl isocyanide | 95% | [6] |

| Deprotection Yield | Ugi product in DCM/TFA (1:1) for 5h at RT | 93% | [6] |

| Deprotection Yield | Boc-protected L-γ-methyleneglutamic acid tert-butyl ester with 3M HCl | 85% | [9] |

| Deprotection Yield | Boc-protected L-γ-methyleneglutamic acid tert-butyl ester with TFA/anisole | 98% | [9] |

| Cleavage Time | Standard TFA-mediated cleavage | 2-5 hours | [7] |

| ¹H NMR Signal | t-Butyl protons in CDCl3 | Singlet at ~1.45 ppm | [6] |

Alternative Deprotection Methods

While TFA is the most common reagent for t-butyl ester cleavage, its harsh acidity can be detrimental to sensitive biomolecules. Researchers have developed alternative, milder methods for specific applications.

| Method | Reagents | Key Features | Reference |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | Milder conditions; can offer selectivity over other acid-labile groups like N-Boc under specific circumstances. | [10][11][12] |

| Thermolytic Cleavage | Heating in fluorinated alcohols (TFE or HFIP) | Non-acidic; product recovered by simple solvent evaporation. | [13][14] |

| Enzymatic Cleavage | Lipases (e.g., CAL-A) or Esterases | Extremely mild (neutral pH, room temp); highly selective, leaving other protecting groups intact. | [15] |

| Aqueous Phosphoric Acid | H₃PO₄ in water | Environmentally benign and selective; tolerates many other protecting groups. | [16] |

Conclusion

The t-butyl ester is a cornerstone of modern PEGylation chemistry, providing a robust and reliable method for protecting carboxylic acids. Its stability under common reaction conditions, combined with its clean and efficient removal under specific acidic protocols, enables the precise, stepwise construction of complex and multifunctional bioconjugates. This control is paramount in the development of next-generation drug delivery systems, antibody-drug conjugates, and other advanced therapeutics. The availability of both harsh and mild deprotection methods further enhances the versatility of the t-butyl ester, making it an indispensable tool for researchers and drug developers in the field of bioconjugation.

References

- 1. nbinno.com [nbinno.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Amino-PEG4-t-butyl ester | 581065-95-4 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tert-Butyl Esters [organic-chemistry.org]

The Lynchpin of Bioconjugation: A Technical Guide to Hydroxy-PEG14-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the covalent linkage of molecules to proteins, peptides, or oligonucleotides—a process known as bioconjugation—has become a cornerstone of innovation. The choice of a chemical linker is paramount, profoundly influencing the stability, solubility, pharmacokinetics, and overall efficacy of the resulting conjugate. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives have gained prominence. This technical guide provides an in-depth exploration of Hydroxy-PEG14-t-butyl ester, a versatile linker increasingly employed in the development of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid, separated by a 14-unit polyethylene glycol chain. This unique architecture offers a strategic advantage in multi-step bioconjugation strategies. The hydroxyl group provides a stable and versatile handle for initial conjugation or surface attachment, while the t-butyl ester serves as a robust protecting group for the carboxylic acid.[1] This acid can be selectively deprotected under specific acidic conditions to reveal a reactive carboxyl group for subsequent coupling reactions.[2]

The central PEG14 chain is not merely a spacer; its hydrophilic nature is critical for enhancing the aqueous solubility of often-hydrophobic drug payloads, thereby mitigating aggregation and improving the pharmacokinetic profile of the final bioconjugate.[3][4] The discrete length of the PEG chain allows for precise control over the spatial separation between the conjugated molecules, a crucial factor in optimizing biological activity.[5]

This guide will delve into the core mechanism of action of this compound in bioconjugation, present quantitative data on the impact of PEG linker length, and provide detailed experimental protocols for its application in ADC and PROTAC synthesis.

Core Mechanism of Action

The utility of this compound in bioconjugation stems from its three key components: the hydroxyl group, the PEG14 linker, and the t-butyl ester protected carboxyl group. The bioconjugation process is a sequential and controlled series of chemical reactions, leveraging the distinct reactivity of the terminal functional groups.

-

Initial Functionalization via the Hydroxyl Group: The terminal hydroxyl group is a versatile nucleophile that can be activated or directly reacted to form a stable covalent bond.[6] Common activation strategies include conversion to a more reactive species such as a tosylate, mesylate, or a 4-nitrophenyl carbonate, which can then react with nucleophiles like amines or thiols on the biomolecule.[7] Alternatively, the hydroxyl group can directly react with isocyanates to form carbamate (B1207046) linkages or with activated carboxylic acids (e.g., NHS esters) to form ester bonds.[8]

-

Deprotection of the t-butyl Ester: Following the initial conjugation, the t-butyl ester protecting group on the distal end of the PEG linker is removed to expose the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][9] The reaction proceeds through the cleavage of the C-O bond, releasing isobutylene (B52900) and the free carboxylic acid.[10] This step is crucial as it allows for the subsequent conjugation of a second molecule of interest.

-

Second Conjugation via the Carboxylic Acid: The newly deprotected carboxylic acid can be activated to facilitate its reaction with a nucleophilic group on the second molecule. A widely used method is the activation to an N-hydroxysuccinimide (NHS) ester using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[11][12] This activated NHS ester readily reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[12]

This stepwise approach allows for the precise and controlled assembly of complex bioconjugates.

Quantitative Data on PEG Linker Properties

The length of the PEG linker is a critical parameter that influences the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for a PEG14 linker is not always explicitly available in comparative studies, the following tables summarize data for a range of PEG linker lengths, allowing for an informed estimation of the expected properties of a PEG14-containing conjugate. The general trend indicates that longer PEG chains enhance solubility and prolong circulation half-life.[4][13]

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[4] |

| PEG Linker Length | Half-Life (t½) in min | Fold Extension vs. No PEG | Reference Molecule |

| No PEG | 19.6 | 1.0 | ZHER2-SMCC-MMAE |

| PEG4k (approx. 90 units) | 49.2 | 2.5 | ZHER2-PEG4K-MMAE |

| PEG10k (approx. 227 units) | 219.0 | 11.2 | ZHER2-PEG10K-MMAE |

| Data from a study on affibody-drug conjugates.[14] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-stage process for conjugating a drug payload to an antibody using this compound.

Stage 1: Conjugation of the Linker to the Drug Payload

-

Activation of Drug's Carboxylic Acid (if applicable):

-

Dissolve the drug payload containing a carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous Dimethylformamide (DMF).

-

Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Coupling to the Linker's Hydroxyl Group:

-

To the activated drug solution, add this compound (1.1 eq).

-

Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to catalyze the reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker-t-butyl ester conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Stage 2: Conjugation to the Antibody

-

Deprotection of the t-butyl Ester:

-

Dissolve the purified drug-linker-t-butyl ester conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[2]

-

Stir the solution at room temperature for 1-3 hours.[6]

-

Monitor the deprotection by LC-MS.

-

Remove the solvent and excess TFA by rotary evaporation. The resulting drug-linker-acid is often used directly in the next step.

-

-

Activation of the Linker's Carboxylic Acid:

-

Dissolve the drug-linker-acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Add DCC (1.1 eq) and stir at room temperature for 4-6 hours to form the drug-linker-NHS ester.

-

-

Conjugation to the Antibody:

-

Prepare the antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of the drug-linker-NHS ester solution (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[11]

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

-

Remove the unreacted drug-linker by dialysis or gel filtration (e.g., Sephadex G-25 column).

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Protocol 2: Synthesis of a PROTAC

This protocol describes a modular approach to synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.

-

Coupling of the First Ligand (e.g., E3 Ligase Ligand with an Amine):

-

Activation of the Linker's Hydroxyl Group: This step is often not necessary if the ligand has a carboxylic acid. If the ligand has an amine, the linker's hydroxyl group would first need to be converted to a reactive group (e.g., a tosylate or by using a di-acid spacer). For this protocol, we assume the first ligand has a carboxylic acid.

-

Amide Coupling: Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the E3-ligase-linker-t-butyl ester conjugate by preparative HPLC.

-

-

Deprotection of the t-butyl Ester:

-

Dissolve the purified E3-ligase-linker-t-butyl ester in a solution of 20-50% (v/v) TFA in DCM at 0°C.[6]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting E3-ligase-linker-acid is typically used without further purification.

-

-

Coupling of the Second Ligand (e.g., Target Protein Ligand with an Amine):

-

Dissolve the E3-ligase-linker-acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.

-

Add the target protein ligand with an amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine) to remove excess reagents.

-

Dry the organic layer, concentrate, and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

-

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the ADC and PROTAC synthesis protocols.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Workflow for Proteolysis-Targeting Chimera (PROTAC) synthesis.

Conclusion

This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables the precise and controlled synthesis of complex biomolecules with enhanced therapeutic potential. The ability to perform sequential conjugations by exploiting the orthogonal reactivity of the hydroxyl and protected carboxyl groups provides researchers with a robust strategy for developing next-generation ADCs, PROTACs, and other targeted therapies. As the demand for more sophisticated and effective biotherapeutics continues to grow, the strategic implementation of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

- 1. Hydroxy-PEG4-t-butyl Ester PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. rsc.org [rsc.org]

- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. microdetection.cn [microdetection.cn]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG14-t-butyl ester in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG14-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for use in solid-phase synthesis, particularly for the C-terminal modification of peptides and other biomolecules. The incorporation of a PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. This linker features a hydroxyl group for attachment to a solid support and a t-butyl ester-protected carboxylic acid, which can be deprotected under acidic conditions to allow for further conjugation or to yield a C-terminal PEGylated acid upon cleavage from the resin.

These application notes provide a detailed guide for the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).

Key Features and Applications

-

C-Terminal PEGylation: Enables the introduction of a discrete PEG chain at the C-terminus of a synthetic peptide, potentially improving its pharmacological profile.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides, aiding in both the synthesis and purification processes.[1]

-

Reduced Aggregation: The PEG linker can disrupt interchain aggregation during solid-phase synthesis, which is particularly beneficial for long or difficult sequences.

-